2-Aminoheptafluoronaphthalene
Overview
Description
2-Aminoheptafluoronaphthalene is a polyfluoronaphthalene derivative with interesting chemical and physical properties, derived from octafluoronaphthalene through nucleophilic substitution reactions. It serves as a fundamental compound for further chemical modifications and applications in materials science.
Synthesis Analysis
The synthesis of 2-Aminoheptafluoronaphthalene primarily involves the nucleophilic substitution of octafluoronaphthalene with secondary amines. A notable method includes the reaction of octafluoronaphthalene in liquid ammonia, yielding 2-aminoheptafluoronaphthalene with high selectivity and yield (Vaganova et al., 2008). Additionally, Price et al. (1969) describe the oxidation of NN-disubstituted 2-aminoheptafluoronaphthalenes to their corresponding N-oxides and further reactions to yield diversified fluoronaphthalene derivatives (Price, Suschitzky, & Hollies, 1969).
Scientific Research Applications
Amination of Octafluoronaphthalene in Liquid Ammonia :
- Monoamination of octafluoronaphthalene with liquid ammonia primarily yields 2-aminoheptafluoronaphthalene. This process offers a method for the selective preparation of diaminohexafluoronaphthalenes, which are valuable in organic synthesis (Vaganova et al., 2008).
Reactions of Polyfluoronaphthalenes :
- Nucleophilic substitution of octafluoronaphthalene by secondary amines leads to the formation of 2-mono- and di-(NN-disubstituted amino) fluoronaphthalenes. The resulting N-oxides of these compounds can undergo further reactions to produce more complex fluoronaphthalene derivatives (Price et al., 1969).
Rapid Screening for 2-Aminonaphthalene :
- A method for rapidly screening the presence of 2-aminonaphthalene, an important aromatic amine species in fossil fuels, has been developed. This technique involves high-performance liquid chromatography and fluorescence detection, highlighting the analytical applications of 2-aminoheptafluoronaphthalene derivatives (Tomkins et al., 1982).
Derivatives of DANPY (Dialkylaminonaphthylpyridinium) :
- Synthesis of 2-amino-6-bromonaphthalenes involves the condensation of secondary amines with 2-naphthol under specific conditions. These compounds are important for the modification of DANPY, a biocompatible chromophore used in staining cellular targets and in DNA-based biophotonics (Kingsbury et al., 2019).
Synthesis of (2R)-8-Substituted-2-Aminotetralins :
- (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor of certain serotonin receptor agonists, has been synthesized from 1-methoxynaphthalene through a chemoenzymatic protocol. This highlights the potential pharmaceutical applications of similar naphthalene derivatives (Orsini et al., 2002).
Radiosynthesis of [18F]FDDNP for PET Imaging :
- The biomarker [18F]FDDNP, used in PET imaging for neurodegenerative diseases, involves the synthesis of a compound derived from 2-(1,1-dicyanopropenyl-2)-6-dimethylaminonaphthalene. This demonstrates the application of 2-aminoheptafluoronaphthalene derivatives in neuroimaging and diagnostics (Liu et al., 2006).
properties
IUPAC Name |
1,3,4,5,6,7,8-heptafluoronaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2F7N/c11-3-1-2(4(12)8(16)7(3)15)6(14)10(18)9(17)5(1)13/h18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRANEJRVPFVBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)N)F)F)C(=C(C(=C2F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407641 | |
Record name | 2-Aminoheptafluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoheptafluoronaphthalene | |
CAS RN |
1146-66-3 | |
Record name | 2-Aminoheptafluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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